molecular formula C11H14O2 B2474717 2,2,3-Trimethyl-2,3-dihydrobenzofuran-6-OL CAS No. 31354-04-8

2,2,3-Trimethyl-2,3-dihydrobenzofuran-6-OL

Cat. No. B2474717
CAS RN: 31354-04-8
M. Wt: 178.231
InChI Key: YWFHYFLFJRJJDF-UHFFFAOYSA-N
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Description

2,2,3-Trimethyl-2,3-dihydrobenzofuran-6-OL is a chemical compound with the molecular formula C11H14O2 . It has a molecular weight of 178.22800 .


Molecular Structure Analysis

The molecular structure of 2,2,3-Trimethyl-2,3-dihydrobenzofuran-6-OL is represented by the InChI code: 1S/C11H14O2/c1-7-9-5-4-8(12)6-10(9)13-11(7,2)3/h4-7,12H,1-3H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2,3-Trimethyl-2,3-dihydrobenzofuran-6-OL include a molecular weight of 178.22800, an exact mass of 178.09900, and a LogP of 2.66670 . The compound is stored at 2-8°C .

Scientific Research Applications

Synthesis Techniques

  • The [4 + 1] cyclization reaction of 2-hydroxylimides with trimethylsulfoxonium iodide has been used to synthesize 3-amino-2,3-dihydrobenzofurans, exhibiting compatibility with various functional groups (Fang et al., 2022).
  • Optically active trans-2,3-disubstituted-2,3-dihydrobenzofurans have been synthesized using an organocatalytic approach, showing high substitution diversity (Albrecht et al., 2011).

Antioxidant Properties

  • A novel antioxidant, 2,3,4-trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran, was isolated from Penicillium citrinum F5, showing significant free radical scavenging activity (Chen et al., 2002).

Chemical Reactions and Properties

  • The oxidation of 2,3-dihydro-2,2,4,6,7-pentamethylbenzofuran-5-ol by alkaline potassium hexacyanoferrate(III) leads to complex mixtures, influenced by the size of the heterocyclic ring (Dean & Orabi, 1983).
  • Hypervalent iodine oxidation of flavanones can produce methyl 2-aryl-2,3-dihydrobenzofuran-3-carboxylates, displaying a high yield and efficiency (Prakash & Tanwar, 1995).

Biocatalytic Synthesis

  • A biocatalytic strategy has been reported for the highly diastereo- and enantioselective synthesis of 2,3-dihydrobenzofurans, providing insights into the reaction mechanism and potential applications in drug development (Vargas et al., 2019).

Synthetic Approaches to Natural Products

  • Synthetic approaches to natural products containing the 2,3-dihydrobenzofuran skeleton have been extensively studied, with a focus on strategies employed for the synthesis of various compounds (Chen et al., 2019).

Other Relevant Studies

  • Acid-catalyzed or radical-promoted allylic substitution of 2-methylene-2,3-dihydrobenzofuran-3-ols with thiol derivatives provides a novel synthesis method for 2-(thiomethyl)benzofurans (Gabriele et al., 2010).
  • A novel strategy for the synthesis of thermally stable and apoptosis-inducing 2,3-dihydroazetes from alkyl 2-bromoazirine-2-carboxylates or 4-bromo-5-alkoxyisoxazoles has been reported (Smetanin et al., 2016).

Safety and Hazards

The safety information for 2,2,3-Trimethyl-2,3-dihydrobenzofuran-6-OL includes hazard statements H302, H315, and H319 . Precautionary statements include P305+P351+P338 .

properties

IUPAC Name

2,2,3-trimethyl-3H-1-benzofuran-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-7-9-5-4-8(12)6-10(9)13-11(7,2)3/h4-7,12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFHYFLFJRJJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C=C(C=C2)O)OC1(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3-Trimethyl-2,3-dihydrobenzofuran-6-OL

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